5-(Trifluoromethyl)thiophene-2-sulfonyl chloride is a specialized chemical compound with the empirical formula and a molecular weight of approximately 250.65 g/mol. This compound is notable for its trifluoromethyl group, which enhances its reactivity and solubility in various organic solvents. It is primarily used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
5-(Trifluoromethyl)thiophene-2-sulfonyl chloride falls under the category of sulfonyl chlorides, which are characterized by the presence of a sulfonyl group () attached to a chlorine atom. This classification indicates its potential reactivity, particularly with nucleophiles such as amines and alcohols, making it an important reagent in organic synthesis.
The synthesis of 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride can be achieved through several methods, often involving the reaction of thiophene derivatives with chlorosulfonic acid or sulfur trioxide. The trifluoromethyl group can be introduced via electrophilic fluorination methods or using trifluoromethylating agents such as trifluoromethyl sulfonium salts .
A common synthetic route involves the following steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride features a thiophene ring substituted at the 5-position with a trifluoromethyl group and at the 2-position with a sulfonyl chloride group. The SMILES representation of this compound is FC(F)(F)c1cc(no1)-c2ccc(s2)S(Cl)(=O)=O
, and its InChI key is TWGONVLMWWEOFL-UHFFFAOYSA-N
.
InChI=1S/C5H2ClF3O2S2/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H
.5-(Trifluoromethyl)thiophene-2-sulfonyl chloride is known to participate in various chemical reactions:
These reactions typically require careful control of conditions such as temperature and pH to ensure high yields and selectivity. Spectroscopic techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to characterize the products formed from these reactions.
The mechanism by which 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride acts involves its ability to serve as an electrophile due to the electron-withdrawing nature of both the trifluoromethyl group and the sulfonyl chloride moiety. This makes it highly reactive towards nucleophiles.
The data supporting these mechanisms can be derived from kinetic studies and product analysis through spectroscopic methods .
Relevant analyses include infrared spectra showing characteristic peaks for functional groups present in the molecule .
5-(Trifluoromethyl)thiophene-2-sulfonyl chloride has significant applications in:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: